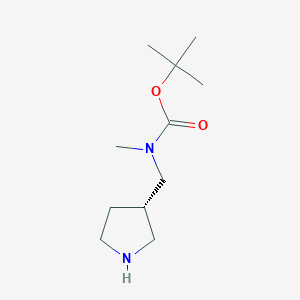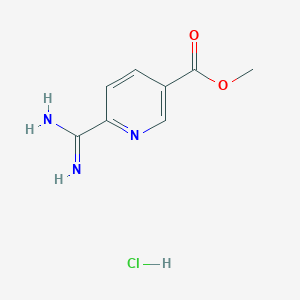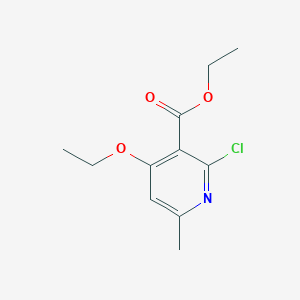
Ethyl 5-chloro-2-methyloxazole-4-carboxylate
Übersicht
Beschreibung
Ethyl 5-chloro-2-methyloxazole-4-carboxylate is a chemical compound belonging to the class of oxazole derivatives. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a chlorine atom at the 5th position, a methyl group at the 2nd position, and an ethyl ester group at the 4th position of the oxazole ring.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with readily available starting materials such as 5-chloro-2-methyloxazole-4-carboxylic acid and ethanol.
Esterification Reaction: The carboxylic acid group is converted to an ester group through a Fischer esterification reaction, where ethanol is used as the alcohol component and an acid catalyst (such as sulfuric acid) is employed to facilitate the reaction.
Reaction Conditions: The reaction is usually carried out under reflux conditions to ensure the complete conversion of the carboxylic acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale esterification processes with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and other advanced chemical engineering techniques may be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can be performed to reduce the chlorine atom or other functional groups present in the molecule.
Substitution: Substitution reactions, particularly nucleophilic substitution, can occur at the chlorine atom or other reactive sites.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are often used.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Various carboxylic acids, ketones, or alcohols depending on the specific oxidation conditions.
Reduction Products: Chloroalkanes or other reduced derivatives.
Substitution Products: Substituted oxazoles or other derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl 5-chloro-2-methyloxazole-4-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of more complex heterocyclic compounds.
Biology: The compound can be used as a probe or intermediate in the study of biological systems and pathways.
Medicine: It may be utilized in the development of pharmaceuticals, particularly in the synthesis of drugs targeting various diseases.
Industry: Its derivatives can be used in the production of agrochemicals, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism by which Ethyl 5-chloro-2-methyloxazole-4-carboxylate exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-chloro-4-methyloxazole-5-carboxylate: Similar structure but with different positions of chlorine and methyl groups.
Ethyl 5-chloro-2-methyloxazole-3-carboxylate: Another positional isomer with the carboxylate group at the 3rd position.
Uniqueness: Ethyl 5-chloro-2-methyloxazole-4-carboxylate is unique due to its specific arrangement of functional groups, which can influence its reactivity and applications compared to its isomers and other similar compounds.
This comprehensive overview provides a detailed understanding of this compound, covering its synthesis, reactions, applications, and comparison with similar compounds
Eigenschaften
IUPAC Name |
ethyl 5-chloro-2-methyl-1,3-oxazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO3/c1-3-11-7(10)5-6(8)12-4(2)9-5/h3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQBDDBZCPHJFSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC(=N1)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80692846 | |
| Record name | Ethyl 5-chloro-2-methyl-1,3-oxazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80692846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3356-81-8 | |
| Record name | Ethyl 5-chloro-2-methyl-1,3-oxazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80692846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Cyclopropyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-A]pyrazine](/img/structure/B1504137.png)

![2-Hydroxy-5,6,7,8-tetrahydro-[1,6]naphthyridine-3-carboxylic acid methyl ester](/img/structure/B1504143.png)


![Ethyl 2-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1504153.png)
![3-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1504156.png)



![Tert-butyl 4-cyano-4-[4-(2,2-difluoroethoxy)phenyl]piperidine-1-carboxylate](/img/structure/B1504168.png)
![(R)-1-(Imidazo[1,2-a]pyridin-6-yl)ethanamine](/img/structure/B1504171.png)


